molecular formula C16H20O4 B034988 Deoxysericealactone CAS No. 19892-19-4

Deoxysericealactone

Cat. No.: B034988
CAS No.: 19892-19-4
M. Wt: 276.33 g/mol
InChI Key: ODNZGWQSPYLHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxysericealactone is a biologically active phytochemical, specifically a sesquiterpene lactone, isolated from medicinal plants such as those in the Artemisia genus. This compound is of significant interest in pharmacological and biochemical research due to its potent and selective biological activities. A primary area of investigation is its role as a pro-apoptotic agent in cancer research. This compound has been demonstrated to induce apoptosis in various cancer cell lines by modulating key signaling pathways, including the inhibition of NF-κB activation and the disruption of mitochondrial membrane potential, leading to the activation of caspase cascades. Its mechanism often involves the generation of reactive oxygen species (ROS), resulting in oxidative stress-mediated cell death. Beyond oncology, researchers are exploring its potential anti-inflammatory and immunomodulatory properties, as sesquiterpene lactones are known to alkylate key cysteine residues in proteins like the IKK complex. This high-purity compound is an essential tool for scientists studying cell death mechanisms, natural product chemistry, and the development of novel chemotherapeutic strategies.

Properties

CAS No.

19892-19-4

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

methyl 2-(6-ethenyl-3,6-dimethyl-2-oxo-4,5,7,7a-tetrahydro-1-benzofuran-5-yl)prop-2-enoate

InChI

InChI=1S/C16H20O4/c1-6-16(4)8-13-11(9(2)15(18)20-13)7-12(16)10(3)14(17)19-5/h6,12-13H,1,3,7-8H2,2,4-5H3

InChI Key

ODNZGWQSPYLHGS-UHFFFAOYSA-N

SMILES

CC1=C2CC(C(CC2OC1=O)(C)C=C)C(=C)C(=O)OC

Canonical SMILES

CC1=C2CC(C(CC2OC1=O)(C)C=C)C(=C)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

Overview:
Deoxysericealactone has been identified as an effective additive in dye-sensitized solar cells (DSSCs). Its incorporation leads to enhanced electrochemical properties and overall efficiency of the solar cells.

Key Findings:

  • Improved Efficiency: The addition of DEOX significantly increases both short-circuit current and total conversion efficiency in DSSCs. This is attributed to its ability to form a molecular complex with redox species in the electrolyte solution, which enhances electron lifetime and density on the semiconductor surface.
  • Mechanism: DEOX's adsorption on semiconductor surfaces contributes to better charge transport and reduced recombination losses, making it a valuable component for developing more efficient solar energy technologies.

Cancer Prevention and Treatment

Overview:
DEOX and its derivatives have shown promising results in cancer research, particularly in chemoprevention and treatment strategies.

Case Studies:

  • Debelalactone Derivative: A derivative of DEOX, known as debelalactone, has demonstrated significant anticancer properties. In animal models, it effectively reduced hepatic and non-hepatic parameters while improving body weight and restoring antioxidant markers to normal levels. This indicates its potential as a chemopreventive agent against various cancers.
  • Mechanistic Insights: Studies suggest that debelalactone induces apoptosis and cell cycle arrest in cancer cell lines, highlighting its therapeutic potential .

Synthesis of Natural Products

Overview:
DEOX plays a crucial role in the synthesis of various natural products, particularly those with anticancer properties.

Applications:

  • Synthesis of Crassalactone D: DEOX is utilized in the synthetic pathways for producing crassalactone D, an important compound known for its anticancer activity. This showcases DEOX's role as a precursor in developing pharmacologically relevant substances.
  • Natural Product Research: The ability to synthesize complex natural products using DEOX can facilitate the discovery of new therapeutic agents.

Pharmacological Potential

Recent Discoveries:
Recent studies have highlighted the binding affinity of DEOX to specific proteins involved in cancer cell proliferation. For instance, it has been shown to inhibit the function of the SaSsbA protein in Staphylococcus aureus, which is critical for DNA replication and cell survival .

Experimental Data:

  • In vitro studies demonstrated that DEOX significantly reduced the viability and migration of B16F10 melanoma cells by inducing apoptosis at concentrations as low as 100 μg/mL. The reduction in cell proliferation was observed to be up to 99% .

Summary Table of Applications

ApplicationDescriptionKey Findings
Dye-Sensitized Solar CellsAdditive improving efficiency in solar cellsIncreases short-circuit current and conversion efficiency
Cancer Prevention & TreatmentPotential anticancer agent through derivatives like debelalactoneInduces apoptosis; restores antioxidant levels
Synthesis of Natural ProductsServes as a precursor for synthesizing anticancer compoundsUsed in producing crassalactone D
Pharmacological PotentialInhibits critical proteins involved in cancer cell survivalReduces melanoma cell viability by up to 99%

Comparison with Similar Compounds

Structural and Functional Analogues in Sesquiterpene Lactones

Deoxysericealactone shares structural homology with other sesquiterpene lactones (SQLs), which are prevalent in Asteraceae and Lamiaceae families. Key analogues include:

Compound Source Key Features Biological Activity Reference
Dehydrocostus lactone Leptocarpha rivularis DC Contains α-methylene-γ-lactone moiety Anti-inflammatory, anticancer
Grosheimin Leptocarpha rivularis DC Epoxy group in sesquiterpene backbone Antitumor, antimicrobial
Reynosin Leptocarpha rivularis DC Oxygenated SQL with cyclopropane ring Cytotoxic against cancer cells
Tetraneurin D Leptocarpha rivularis DC Dimeric SQL Anti-proliferative effects

Key Differentiation : Unlike dehydrocostus lactone, this compound lacks the α-methylene-γ-lactone group, which is critical for covalent binding to cellular thiols in anticancer mechanisms . However, this compound exhibits superior binding affinity to SaSsbA protein compared to dihydrokaempferol and apocynin, suggesting unique molecular interactions .

Terpene Lactones in Essential Oils and Extracts

In thyme extracts, this compound co-occurs with monoterpenoids (e.g., geraniol, terpinolene) and sesquiterpenoids (e.g., γ-muurolene, α-cubebene) but is distinguished by its lactone ring . Comparative abundance

Compound Relative Abundance in Thyme (%) Class Role in Plant Physiology Reference
This compound 0.56–1.58 (varies by harvest) Terpene lactone Antimicrobial, fragrance
γ-Muurolene 2.43–3.38 Sesquiterpenoid Defense against herbivores
Geraniol 5.63–7.17 Monoterpenoid Pollinator attraction

Key Differentiation : this compound’s cyclic ester structure enhances its stability in volatile oil matrices compared to linear terpenes like geraniol .

Cyclic Esters and Lactones in Pharmacological Contexts

This compound is structurally analogous to other cyclic esters but differs in bioactivity:

Compound Source Structure Pharmacological Role Reference
This compound S. purpurea Bicyclic sesquiterpene lactone SaSsbA inhibition (S score: −8.2)
Benzofuranacetic acid Herbal remedies Benzofuran-linked acetic acid Unknown (potential toxin)
Longipinovarvone Litsea fulva Cyclic ketone Fragrance component

Key Differentiation : this compound’s binding energy to SaSsbA (−8.2) exceeds that of dihydrokaempferol (−7.5) and α-amyrin (−6.1), indicating stronger protein-ligand interactions .

Concentration Variability in Plant Processing

This compound levels fluctuate during post-harvest processing. In Atractylodis Macrocephalae Rhizoma, its concentration in bran varies with heating duration:

Processing Time (min) This compound Concentration (Relative %)
5 4.97
10 3.39
15 2.28
20 1.92

This thermal sensitivity contrasts with stable alkane compounds like pentacosane in Chrysa .

Preparation Methods

Gas Chromatography–Mass Spectrometry (GC-MS)

GC-MS is pivotal for identifying this compound in complex mixtures. The following conditions were employed for its detection in Nephthea sp.:

ColumnTG-5MS fused silica capillary (30 m × 0.251 mm, 0.1 µm film)
Carrier GasHelium at 1 mL/min
Oven Temperature50°C (2 min) → 310°C at 3.5°C/min
Ionization SourceElectron ionization (70 eV)
DetectionMass range m/z 40–600

Under these conditions, this compound eluted at 18.54 minutes with a Kovats index of 1287 and a base peak at m/z 43. The compound’s identification was confirmed by matching its mass spectrum and retention index against the GNPS library.

Spectroscopic Characterization and Identification

Mass Spectrometric Fragmentation

This compound’s mass spectrum exhibits a molecular ion peak at m/z 276 ([M]+^+), with characteristic fragments at m/z 43 (base peak), 91, and 159. The fragmentation pattern suggests a sesquiterpene lactone backbone with methyl and hydroxyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the provided sources lack NMR data for this compound, analogous compounds like lobohedleolide (isolated from the same fraction) show 1H^1\text{H}-NMR signals for lactonic protons (δ\delta 5.2–5.4 ppm) and methyl groups (δ\delta 1.2–1.4 ppm). Future studies should prioritize 13C^13\text{C}-NMR and 2D experiments (COSY, HSQC) to assign its stereochemistry.

Bioassay-Guided Fractionation

Antioxidant assays, such as the DPPH radical scavenging method, can guide this compound isolation. In a related study, essential oils were mixed with DPPH solution (32 µM), and scavenging activity was measured at 570 nm. Active fractions were further purified via HSCCC, suggesting a workflow applicable to this compound.

Equation for Scavenging Capacity:

ESC=(1AsampleAcontrolAblank)×100%\text{ESC} = \left(1 - \frac{A{\text{sample}} - A{\text{control}}}{A_{\text{blank}}}\right) \times 100\%

where AsampleA_{\text{sample}}, AcontrolA_{\text{control}}, and AblankA_{\text{blank}} represent absorbances of the test sample, solvent control, and DPPH solution, respectively.

Challenges and Optimization Strategies

  • Low Abundance : this compound’s low natural abundance (0.31% in Nephthea sp.) necessitates large-scale extractions or synthetic biosynthesis.

  • Co-Elution : GC-MS may co-elute structurally similar compounds; tandem MS (GC-MS/MS) enhances specificity.

  • Solvent System Refinement : Adjusting HSCCC solvent ratios (e.g., n-hexane/ethyl acetate/methanol/water) could improve resolution .

Q & A

Q. What experimental methods are recommended for isolating and purifying Deoxysericealactone from natural sources?

Answer: this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques. Key steps include:

  • Crude extraction : Use polar solvents to extract secondary metabolites from plant material.
  • Fractionation : Employ column chromatography (silica gel or Sephadex LH-20) to separate compounds based on polarity.
  • Purification : Final purification via HPLC or preparative TLC, with structural confirmation using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the structural characterization of this compound validated in new studies?

Answer: Structural validation requires a multi-technique approach:

  • Spectroscopic analysis : ¹H/¹³C NMR to assign proton and carbon environments, COSY and HMBC for connectivity.
  • Crystallography : X-ray diffraction for absolute stereochemistry determination (if crystals are obtainable).
  • Comparative data : Cross-referencing with published spectral databases (e.g., SciFinder, Reaxys) to confirm matches .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Answer: Common assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., SaSsbA binding studies using MOE-Dock simulations, as in ).
  • Cell viability : MTT or resazurin assays in cancer or microbial models.
  • Antioxidant activity : DPPH radical scavenging or FRAP assays.
  • Dose-response curves : IC₅₀ calculations to quantify potency .

Advanced Research Questions

Q. How can molecular docking simulations resolve inconsistencies in this compound’s binding affinity across different target proteins?

Answer: Use computational tools like MOE-Dock or AutoDock Vina to:

  • Model binding poses : Compare interactions (hydrogen bonds, hydrophobic contacts) across protein variants.
  • Energy scoring : Evaluate binding energies (e.g., S scores) to rank affinity (Table 1).
  • Dynamic validation : Perform molecular dynamics (MD) simulations to assess stability of docked complexes.

Table 1 : Comparative Binding Energies (S Scores) of this compound and Analogues

CompoundS Score
This compound-12.3
Dihydrokaempferol-10.8
Apocynin-9.5

Q. How should researchers address contradictory bioactivity data for this compound in different experimental systems?

Answer: Contradictions often arise from:

  • Variability in assay conditions (e.g., pH, temperature).
  • Cellular context (e.g., cancer vs. normal cell lines).
    Resolution strategies :
  • Meta-analysis : Pool data from multiple studies to identify trends.
  • Dose standardization : Use molar concentrations instead of mass-based units.
  • Mechanistic studies : Combine transcriptomics/proteomics to identify off-target effects .

Q. What integrative approaches validate this compound’s mechanism of action in complex biological systems?

Answer:

  • Multi-omics integration : Pair RNA-seq (transcriptomics) with LC-MS metabolomics to map pathways affected.
  • Pharmacological modulation : Use siRNA or CRISPR to knock down putative targets and assess rescue effects.
  • In vivo models : Test efficacy in zebrafish or murine models, correlating pharmacokinetics (PK) with pharmacodynamics (PD) .

Methodological Guidance

Q. How to design a robust dose-response experiment for this compound’s cytotoxicity?

Answer:

  • Range-finding : Start with a broad range (e.g., 0.1–100 µM) and refine using log-scale concentrations.
  • Controls : Include vehicle (solvent) and positive controls (e.g., doxorubicin for cancer cells).
  • Replicates : Use triplicate wells and repeat experiments ≥3 times.
  • Statistical analysis : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .

Q. What statistical methods are appropriate for analyzing synergistic effects of this compound in combination therapies?

Answer:

  • Synergy scoring : Use Chou-Talalay’s Combination Index (CI) method.
  • Bliss independence model : Quantify additive vs. synergistic effects.
  • ANOVA with post-hoc tests : Compare monotherapy vs. combination groups .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deoxysericealactone
Reactant of Route 2
Deoxysericealactone

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